molecular formula C7H4FNO4 B1447200 6-Fluoro-2-hydroxy-3-nitrobenzaldehyde CAS No. 38225-97-7

6-Fluoro-2-hydroxy-3-nitrobenzaldehyde

Cat. No. B1447200
CAS RN: 38225-97-7
M. Wt: 185.11 g/mol
InChI Key: GNCDIALVCFFHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-hydroxy-3-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4FNO4 . It has an average mass of 185.109 Da and a monoisotopic mass of 185.012436 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for 6-Fluoro-2-hydroxy-3-nitrobenzaldehyde is 1S/C7H4FNO4/c8-5-1-2-6(9(12)13)7(11)4(5)3-10/h1-3,11H . This indicates the presence of 7 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

6-Fluoro-2-hydroxy-3-nitrobenzaldehyde is a solid powder at ambient temperature . It has a boiling point of 80 degrees Celsius .

Scientific Research Applications

Life Sciences: Drug Discovery

6-Fluoro-2-hydroxy-3-nitrobenzaldehyde: is utilized in the life sciences sector, particularly in drug discovery. Its unique chemical structure allows it to be a precursor in synthesizing novel compounds with potential pharmacological activities. For instance, its derivatives could be screened for antibacterial properties, especially against resistant strains .

Material Science: Advanced Material Synthesis

In material science, this compound serves as a building block for creating advanced materials. Its ability to undergo various chemical reactions makes it suitable for synthesizing polymers or co-polymers that could have unique optical or electrical properties, contributing to the development of new materials for technological applications .

Chemical Synthesis: Organic Synthesis Intermediates

6-Fluoro-2-hydroxy-3-nitrobenzaldehyde: is a valuable intermediate in organic synthesis. It can be used to construct complex molecules through reactions such as aldol condensation or as a starting material for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .

Chromatography: Analytical Standards

Due to its distinct chemical signature, this compound can be employed as a standard in chromatographic analysis. It helps in the calibration of equipment and serves as a reference point for identifying and quantifying similar compounds in complex mixtures .

Environmental Science: Pollutant Degradation Studies

This compound’s reactivity with various environmental pollutants can be studied to understand degradation pathways. Research in this area could lead to the development of new methods for the remediation of contaminated sites .

Safety and Hazards

6-Fluoro-2-hydroxy-3-nitrobenzaldehyde is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

6-fluoro-2-hydroxy-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-5-1-2-6(9(12)13)7(11)4(5)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCDIALVCFFHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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